

Application of C25-140 in Psoriasis Research Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. A key signaling pathway implicated in the pathogenesis of psoriasis is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating inflammatory responses.[1][2] The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) is a critical upstream activator of the NF-κB pathway.[3][4] **C25-140** is a first-in-class small molecule inhibitor that selectively targets the interaction between TRAF6 and the ubiquitin-conjugating enzyme Ubc13.[4][5][6] This inhibition specifically blocks the formation of Lys63-linked ubiquitin chains, a crucial step in TRAF6-mediated activation of NF-κB signaling.[4][6] Consequently, **C25-140** has emerged as a valuable tool for investigating the role of the TRAF6/NF-κB axis in psoriasis and as a potential therapeutic agent. These application notes provide detailed protocols for the use of **C25-140** in both in vivo and in vitro models of psoriasis research.

Mechanism of Action of C25-140

C25-140 directly binds to TRAF6, preventing its interaction with the E2 enzyme Ubc13.[5][6] This disruption inhibits the E3 ligase activity of TRAF6, specifically preventing the synthesis of K63-linked polyubiquitin chains. These chains act as a scaffold for downstream signaling complexes that lead to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB to translocate to the nucleus and



initiate the transcription of pro-inflammatory genes, including cytokines and chemokines that drive psoriatic inflammation. By inhibiting the TRAF6-Ubc13 interaction, **C25-140** effectively impedes NF-κB activation and the downstream inflammatory cascade.[3][4]

Signaling Pathway Diagram

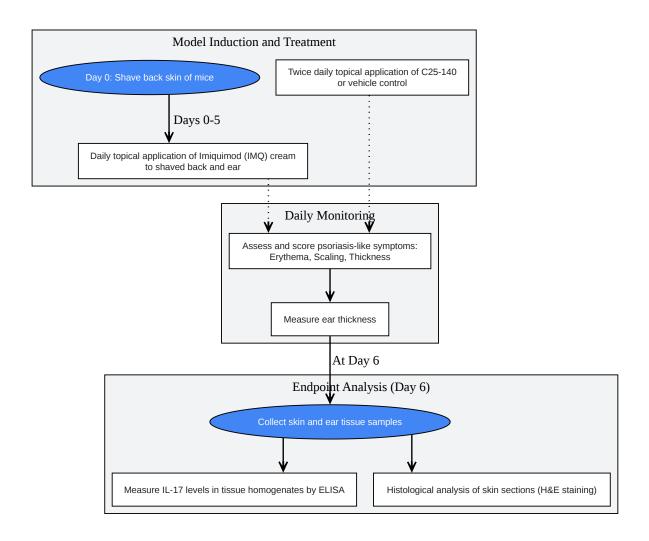
Figure 1: C25-140 inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.

In Vivo Application: Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced psoriasis model is a widely used and robust preclinical model that recapitulates many features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the involvement of the IL-23/IL-17 axis.[7][8][9][10]

Experimental Workflow





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Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Quantitative Data Summary



The following tables summarize the quantitative data from a representative study using **C25-140** in the IMQ-induced psoriasis mouse model.[11]

Table 1: Psoriasis Severity Scores (Day 6)

Treatment Group	Cumulative Score (Mean ± SD)	Thickness Score (Mean ± SD)	Scaling Score (Mean ± SD)	Erythema Score (Mean ± SD)
IMQ + Vehicle	8.5 ± 0.5	3.0 ± 0.0	2.8 ± 0.4	2.7 ± 0.5
IMQ + C25-140	4.2 ± 1.0 ****	1.5 ± 0.5 ***	1.3 ± 0.5 **	1.4 ± 0.5 **

^{*}Statistically significant difference from IMQ + Vehicle group: **P<0.01, ***P<0.001, ***P<0.0001 (2-way ANOVA).

Table 2: IL-17 Cytokine Levels in Ear Tissue (Day 6)

Treatment Group	IL-17 Concentration (pg/mL) (Mean ± SD)	
IMQ + Vehicle	1500 ± 300	
IMQ + C25-140	500 ± 200 ****	

^{*}Statistically significant difference from IMQ + Vehicle group: ***P<0.0001 (Unpaired t-test).

Detailed Experimental Protocol

Materials:

- 8-10 week old female BALB/c or C57BL/6 mice[7][9]
- Imiquimod cream (5%) (e.g., Aldara™)[12]
- C25-140
- Vehicle control (e.g., a suitable cream base or solvent for **C25-140**)



- Electric shaver
- Calipers for thickness measurement
- ELISA kit for mouse IL-17
- Histology supplies (formalin, paraffin, H&E stains)

Procedure:

- Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
- Hair Removal: On Day 0, anesthetize the mice and carefully shave a 2x3 cm area on the dorsal back skin.
- Group Allocation: Randomly divide the mice into treatment groups (n=8 per group):
 - Group 1: Naive (no treatment)
 - Group 2: IMQ + Vehicle
 - Group 3: IMQ + C25-140
- Psoriasis Induction: From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of mice in Groups 2 and 3.[7]
- **C25-140** Treatment: Apply a topical dose of **C25-140** (e.g., ~1.5 mg/kg) or vehicle control to the same areas twice daily, approximately 8-12 hours apart, from Day 0 to Day 5.[3]
- Daily Monitoring:
 - Record the body weight of each mouse daily.
 - Score the severity of skin inflammation on the back skin daily using a Psoriasis Area and Severity Index (PASI)-like scoring system for erythema, scaling, and thickness (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[9] The cumulative score is the sum of these individual scores.



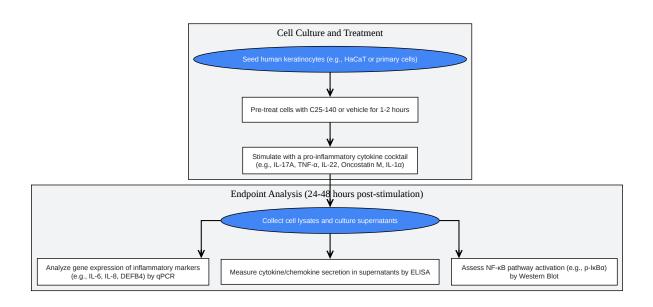
- Measure the thickness of the right ear daily using a caliper.
- Endpoint Analysis (Day 6):
 - Euthanize the mice.
 - Excise the treated ear and a section of the treated back skin.
 - For cytokine analysis, homogenize the ear tissue in an appropriate buffer and measure IL 17 levels using an ELISA kit according to the manufacturer's instructions.
 - For histology, fix the back skin tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.

In Vitro Application: Psoriasis-like Inflammation in Keratinocytes

In vitro models using human keratinocytes are valuable for dissecting the molecular mechanisms of psoriasis and for the initial screening of therapeutic compounds. A psoriasis-like inflammatory phenotype can be induced in keratinocytes by stimulation with a cocktail of pro-inflammatory cytokines.[13][14]

Experimental Workflow





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Figure 3: Experimental workflow for an in vitro psoriasis model.

Detailed Experimental Protocol

Materials:

- Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes
- Keratinocyte growth medium
- C25-140



- Vehicle control (e.g., DMSO)
- Recombinant human pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-22, Oncostatin M, IL-1α)
- Reagents for RNA extraction and qPCR
- ELISA kits for relevant human cytokines/chemokines (e.g., IL-6, IL-8)
- Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

Procedure:

- Cell Seeding: Seed keratinocytes in 6-well or 12-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
- C25-140 Pre-treatment:
 - Prepare a stock solution of C25-140 in a suitable solvent (e.g., DMSO).
 - One to two hours before cytokine stimulation, replace the culture medium with fresh medium containing various concentrations of C25-140 or vehicle control.
- Cytokine Stimulation:
 - Prepare a pro-inflammatory cytokine cocktail. A commonly used combination is IL-17A (10 ng/mL), TNF-α (10 ng/mL), IL-22 (10 ng/mL), Oncostatin M (10 ng/mL), and IL-1α (10 ng/mL).[14]
 - Add the cytokine cocktail to the wells containing the pre-treated cells.
 - Include appropriate controls: untreated cells, vehicle + cytokine cocktail.
- Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours for gene expression and protein secretion analysis; shorter time points like 15-60 minutes for signaling pathway analysis).
- Endpoint Analysis:



- Gene Expression (qPCR):
 - After 24 hours of stimulation, lyse the cells and extract total RNA.
 - Perform reverse transcription to synthesize cDNA.
 - Analyze the expression of psoriasis-related inflammatory genes (e.g., IL6, CXCL8 (IL-8), DEFB4) by qPCR, normalizing to a housekeeping gene (e.g., GAPDH).
- Protein Secretion (ELISA):
 - After 24-48 hours of stimulation, collect the culture supernatants.
 - Measure the concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8) using specific ELISA kits according to the manufacturer's instructions.
- NF-κB Pathway Activation (Western Blot):
 - For signaling studies, stimulate the cells for shorter time points (e.g., 0, 15, 30, 60 minutes).
 - Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
 - Perform Western blot analysis to detect the levels of phosphorylated IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicates pathway activation, which should be inhibited by C25-140. Use β-actin as a loading control.

Conclusion

C25-140 is a potent and selective inhibitor of the TRAF6-Ubc13 interaction, making it an invaluable research tool for investigating the role of the TRAF6/NF-κB signaling pathway in psoriasis. The protocols outlined in these application notes provide a framework for utilizing **C25-140** in both in vivo and in vitro models to explore the pathophysiology of psoriasis and to evaluate the therapeutic potential of targeting this pathway. The provided quantitative data demonstrates the efficacy of **C25-140** in a preclinical psoriasis model, highlighting its potential for further drug development.



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